N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-4-ethoxybenzamide
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Overview
Description
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-4-ethoxybenzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of an azepane ring, a methylphenyl group, and an ethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-4-ethoxybenzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the azepane ring: This can be achieved through the cyclization of a suitable precursor, such as 1,6-diaminohexane, under acidic conditions.
Attachment of the methylphenyl group: This step involves the alkylation of the azepane ring with a 4-methylphenyl halide, such as 4-methylbenzyl chloride, in the presence of a base like sodium hydride.
Formation of the ethoxybenzamide moiety: This can be accomplished by reacting the intermediate with 4-ethoxybenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-4-ethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and polymers.
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-4-ethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(1-azepan-1-yl-2,2,2-trichloro-ethyl)-4-methyl-benzamide
- N-(2-azepan-1-yl-2-oxo-ethyl)-N-(2-ethyl-phenyl)-4-methyl-benzenesulfonamide
- N-[2-azepan-1-yl-2-(4-methylphenyl)ethyl]-2-(4-methoxyphenyl)acetamide
Uniqueness
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-4-ethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its azepane ring and ethoxybenzamide moiety contribute to its potential as a versatile compound in various research and industrial applications.
Properties
Molecular Formula |
C24H32N2O2 |
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Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-4-ethoxybenzamide |
InChI |
InChI=1S/C24H32N2O2/c1-3-28-22-14-12-21(13-15-22)24(27)25-18-23(20-10-8-19(2)9-11-20)26-16-6-4-5-7-17-26/h8-15,23H,3-7,16-18H2,1-2H3,(H,25,27) |
InChI Key |
WTFGWQDIFHOEJO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)C)N3CCCCCC3 |
Origin of Product |
United States |
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